4-Diazo-3,4-dihydro-7-nitro-3-oxonaphthalene-1-sulphonic acid

Catalog No.
S14440991
CAS No.
586387-97-5
M.F
C10H5N3O6S
M. Wt
295.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Diazo-3,4-dihydro-7-nitro-3-oxonaphthalene-1-sul...

CAS Number

586387-97-5

Product Name

4-Diazo-3,4-dihydro-7-nitro-3-oxonaphthalene-1-sulphonic acid

IUPAC Name

4-diazonio-3-hydroxy-7-nitronaphthalene-1-sulfonate

Molecular Formula

C10H5N3O6S

Molecular Weight

295.23 g/mol

InChI

InChI=1S/C10H5N3O6S/c11-12-10-6-2-1-5(13(15)16)3-7(6)9(4-8(10)14)20(17,18)19/h1-4H,(H-,14,17,18,19)

InChI Key

CCFWJWRQXDDAEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CC(=C2C=C1[N+](=O)[O-])S(=O)(=O)[O-])O)[N+]#N

4-Diazo-3,4-dihydro-7-nitro-3-oxonaphthalene-1-sulphonic acid is a complex organic compound belonging to the class of naphthalene sulfonates. Its molecular formula is C10H5N3O6S, and it has a molecular weight of approximately 295.23 g/mol. The compound features a diazo group, nitro group, and sulfonic acid functionality, which contribute to its unique chemical properties and reactivity. It is known for its vibrant color and is often used in various chemical applications, particularly in dye chemistry and as a biochemical reagent in research settings .

The reactivity of 4-Diazo-3,4-dihydro-7-nitro-3-oxonaphthalene-1-sulphonic acid can be attributed to its functional groups:

  • Diazo Group: This group is known for its ability to undergo coupling reactions with aromatic compounds, forming azo dyes.
  • Nitro Group: The nitro group can participate in reduction reactions, yielding amines or hydroxylamines.
  • Sulfonic Acid: This group enhances the solubility of the compound in water and can engage in electrophilic substitution reactions.

These reactions make the compound versatile for synthesizing various derivatives used in dyeing and analytical chemistry.

Research indicates that 4-Diazo-3,4-dihydro-7-nitro-3-oxonaphthalene-1-sulphonic acid exhibits biological activities that may include antimicrobial and cytotoxic effects. Its structural components allow it to interact with biological systems, although specific mechanisms of action are still under investigation. Some studies suggest potential applications in drug development due to its ability to modify biological targets .

The synthesis of 4-Diazo-3,4-dihydro-7-nitro-3-oxonaphthalene-1-sulphonic acid typically involves several steps:

  • Nitration: Nitration of naphthalene derivatives to introduce the nitro group.
  • Sulfonation: Introduction of the sulfonic acid group through electrophilic aromatic substitution.
  • Diazotization: Formation of the diazo compound by treating the amino derivative with nitrous acid.

These steps require careful control of reaction conditions such as temperature and pH to ensure high yields and purity .

4-Diazo-3,4-dihydro-7-nitro-3-oxonaphthalene-1-sulphonic acid is utilized in various fields:

  • Dye Chemistry: It serves as an intermediate for synthesizing azo dyes used in textiles.
  • Biochemical Research: The compound is employed as a reagent in proteomics and other biochemical assays.
  • Analytical Chemistry: It acts as a colorimetric reagent for detecting certain ions or compounds .

Interaction studies involving 4-Diazo-3,4-dihydro-7-nitro-3-oxonaphthalene-1-sulphonic acid focus on its binding properties with biomolecules. These studies reveal how the compound may influence enzyme activity or interact with cellular components. Understanding these interactions is crucial for assessing its potential therapeutic applications and safety profiles .

Several compounds share structural or functional similarities with 4-Diazo-3,4-dihydro-7-nitro-3-oxonaphthalene-1-sulphonic acid:

Compound NameStructural FeaturesUnique Aspects
1-Amino-2-naphthalenesulfonic acidContains an amino group instead of diazoUsed as a coupling agent in dye synthesis
4-Nitrobenzenesulfonic acidContains a nitro and sulfonic acid groupPrimarily used in analytical chemistry
2-Hydroxy-5-nitronaphthalene sulfonic acidHydroxyl group additionExhibits different solubility characteristics

These compounds differ primarily in their functional groups and resultant chemical properties, making each suitable for distinct applications while sharing some common uses in dye chemistry and biochemical research .

XLogP3

2.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

294.98990606 g/mol

Monoisotopic Mass

294.98990606 g/mol

Heavy Atom Count

20

General Manufacturing Information

1-Naphthalenesulfonic acid, 4-diazo-3,4-dihydro-7-nitro-3-oxo-: ACTIVE

Dates

Modify: 2024-08-10

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